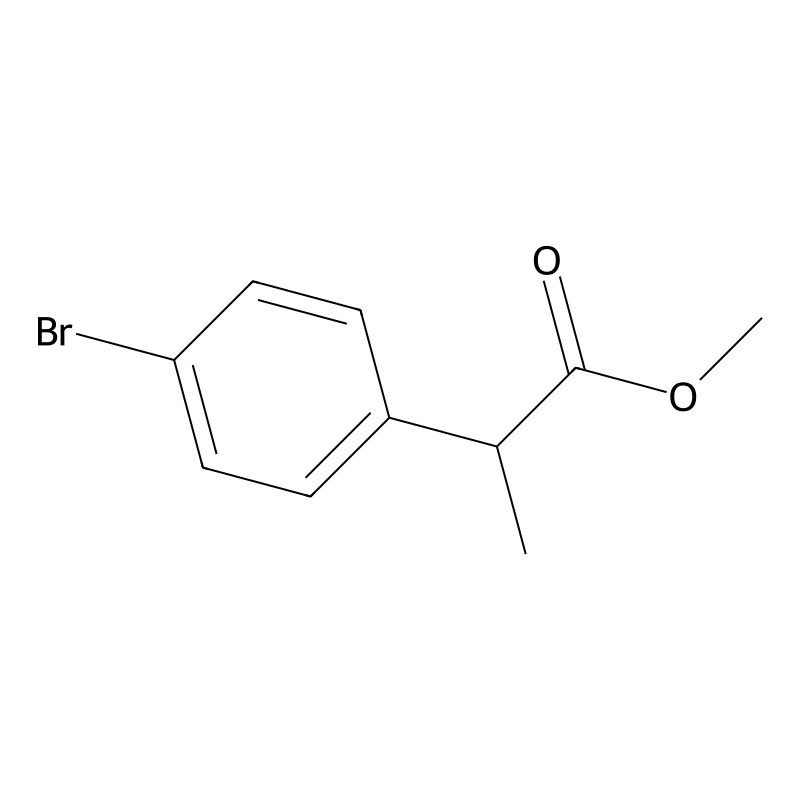Methyl 2-(4-bromophenyl)propanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Methyl 2-(4-bromophenyl)propanoate is an organic compound with the molecular formula C₁₀H₁₁BrO₂. It features a propanoate group attached to a bromophenyl moiety, making it a member of the ester family. This compound is characterized by its aromatic properties due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The compound is typically synthesized through various methods, including bromination reactions and esterification processes.
- Ester Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base, yielding 2-(4-bromophenyl)propanoic acid and methanol.
- Bromination: The bromophenyl group can undergo further electrophilic substitution reactions, allowing for additional bromine atoms to be introduced.
- Nucleophilic Substitution: The ester can react with nucleophiles, such as amines or alcohols, leading to the formation of amides or other esters.
Research indicates that methyl 2-(4-bromophenyl)propanoate exhibits various biological activities. Notably, compounds with similar structures have been studied for their potential as anti-inflammatory agents and in treating allergies. The bromine substituent on the aromatic ring may enhance the compound's biological properties, potentially affecting its interaction with biological targets.
The synthesis of methyl 2-(4-bromophenyl)propanoate typically involves several steps:
- Bromination of 2-methyl-2-phenylpropanoic acid: This is performed using bromine in an aqueous medium under acidic conditions, resulting in the formation of 2-(4-bromophenyl)-2-methylpropanoic acid as an intermediate .
- Esterification: The intermediate can then be converted to methyl 2-(4-bromophenyl)propanoate through reaction with methanol in the presence of an acid catalyst.
- Purification: The final product is often purified through techniques such as recrystallization or chromatography to ensure high purity levels.
Methyl 2-(4-bromophenyl)propanoate has several applications:
- Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical compounds, including antihistamines and anti-inflammatory drugs.
- Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
- Material Science: It may also find applications in developing novel materials due to its chemical properties.
Interaction studies involving methyl 2-(4-bromophenyl)propanoate focus on its reactivity with biological molecules and other chemicals. These studies are crucial for understanding how this compound might behave in biological systems and its potential therapeutic effects. For instance, research has shown that similar compounds interact with specific receptors or enzymes, which could provide insights into their mechanisms of action.
Methyl 2-(4-bromophenyl)propanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 3-(4-bromophenyl)propionate | C₁₀H₁₁BrO₂ | Different position of the bromine substituent |
| Methyl 2-(4-bromophenyl)-2,2-dimethylacetate | C₁₂H₁₅BrO₂ | Contains additional dimethyl groups |
| Methyl 2-(4-chlorophenyl)propanoate | C₁₀H₁₁ClO₂ | Chlorine instead of bromine |
Methyl 2-(4-bromophenyl)propanoate is unique due to its specific arrangement of functional groups and substituents, which can influence its reactivity and biological properties compared to these similar compounds.








